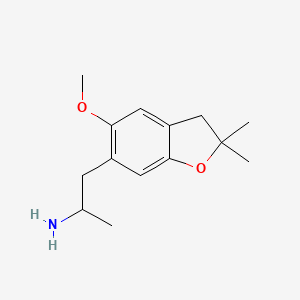
F-22 (psychedelic)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
F-22 is a lesser-known psychedelic drug belonging to the substituted amphetamine class It was first synthesized by Alexander Shulgin, a renowned chemist known for his work on psychoactive compoundsDespite its potential, F-22 produces few to no effects, and very little data exists about its pharmacological properties, metabolism, and toxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of F-22 involves several steps, starting with the preparation of the benzofuran ring system The key intermediate, 5-methoxy-2,2-dimethyl-2,3-dihydro-1-benzofuran, is synthesized through a series of reactions including alkylation, cyclization, and methoxylation
Industrial Production Methods
Industrial production methods for F-22 are not well-documented due to its limited use and research. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
F-22 undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzofuran ring can be reduced to a dihydrobenzofuran derivative.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced benzofuran compounds, and substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
F-22 has limited scientific research applications due to its minimal psychoactive effects. it serves as a valuable compound for studying the structure-activity relationships of substituted amphetamines. Researchers use F-22 to understand the binding affinities and interactions with serotonin receptors, which can provide insights into the development of new therapeutic agents for psychiatric disorders .
Wirkmechanismus
The primary mechanism of action of F-22 involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. Agonist activity at these receptors leads to neuromodulatory changes in synaptic efficacy, which can affect hierarchical message-passing in the brain. This interaction is similar to other psychedelics, although F-22’s effects are less pronounced .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): Known for its psychedelic effects and used in research for its interaction with serotonin receptors.
DOB (4-Bromo-2,5-dimethoxyamphetamine): Another substituted amphetamine with potent psychedelic properties.
MDMA (3,4-Methylenedioxymethamphetamine): Widely known for its empathogenic effects and studied for its potential therapeutic applications.
Uniqueness of F-22
F-22 is unique due to its minimal psychoactive effects compared to other substituted amphetamines. This makes it a valuable compound for studying the structural aspects of psychedelics without the confounding effects of strong psychoactivity .
Eigenschaften
CAS-Nummer |
952016-51-2 |
|---|---|
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
1-(5-methoxy-2,2-dimethyl-3H-1-benzofuran-6-yl)propan-2-amine |
InChI |
InChI=1S/C14H21NO2/c1-9(15)5-10-6-13-11(7-12(10)16-4)8-14(2,3)17-13/h6-7,9H,5,8,15H2,1-4H3 |
InChI-Schlüssel |
ZUGGTXPIKSRFHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=C(C=C2CC(OC2=C1)(C)C)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


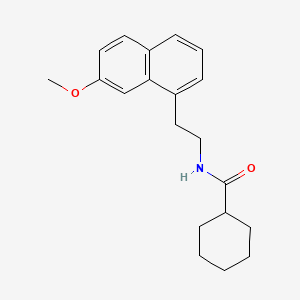
![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(3-methylphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12752746.png)
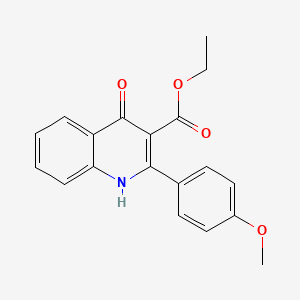
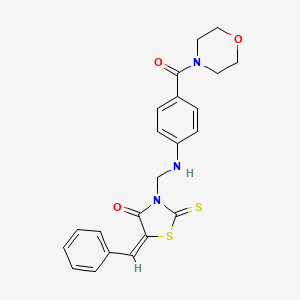
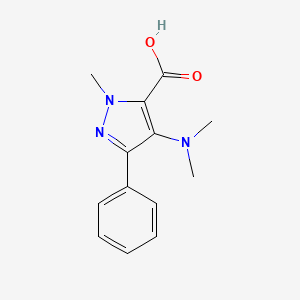
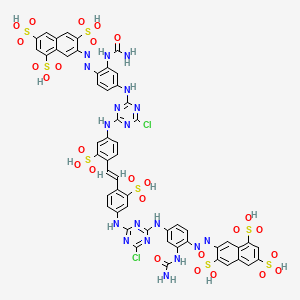
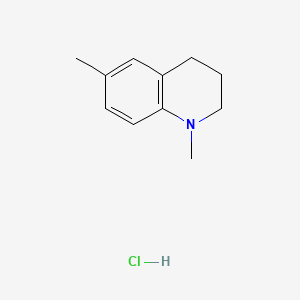
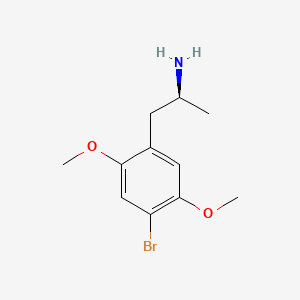
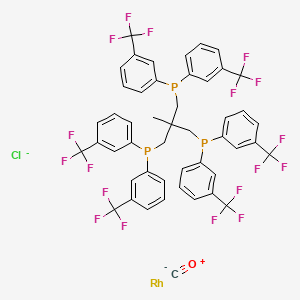
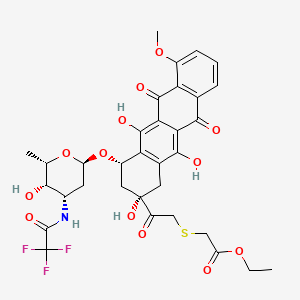

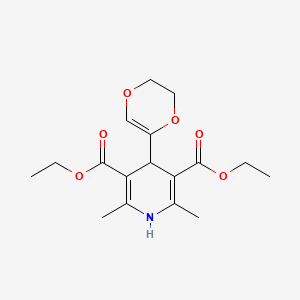
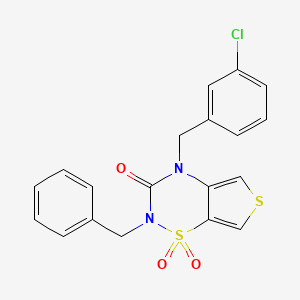
![Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt](/img/structure/B12752831.png)
